molecular formula C8H10BrN3 B13277320 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine

5-Bromo-2-(pyrrolidin-3-yl)pyrimidine

Cat. No.: B13277320
M. Wt: 228.09 g/mol
InChI Key: NJRVMGMEUZMQJE-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-3-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyrrolidin-3-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the pyrrolidine ring.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

  • 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine
  • 2-(Pyrrolidin-3-yl)pyrimidine
  • 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine

Comparison: 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine is unique due to the specific positioning of the pyrrolidin-3-yl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

5-bromo-2-pyrrolidin-3-ylpyrimidine

InChI

InChI=1S/C8H10BrN3/c9-7-4-11-8(12-5-7)6-1-2-10-3-6/h4-6,10H,1-3H2

InChI Key

NJRVMGMEUZMQJE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C(C=N2)Br

Origin of Product

United States

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